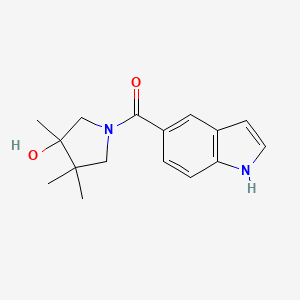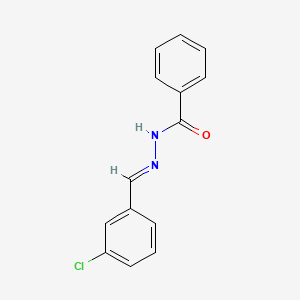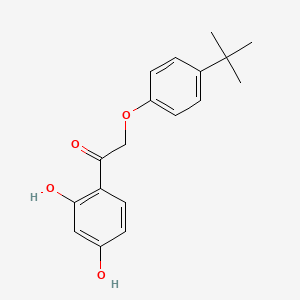![molecular formula C19H29N3O3 B5565370 4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is part of a broader class of chemicals that have been synthesized and studied for their various biological activities. While direct studies on this exact compound are scarce, insights can be drawn from research on closely related piperazine derivatives and benzoyl compounds.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions starting from basic piperazine or its substituted forms. For example, Sugimoto et al. (1990) synthesized a series of piperidine derivatives by introducing bulky moieties at the para position of the benzamide, significantly enhancing their biological activity (Sugimoto et al., 1990). This process indicates that modifications at specific positions can dramatically influence the compound's activity.
Molecular Structure Analysis
Studies on the molecular structure of similar compounds reveal the importance of specific substituents and structural motifs. For instance, the molecular docking studies of Hussain et al. (2016) on a series of benzamides showed that specific groups' presence could enhance the molecule's binding affinity and thus its potential therapeutic effects (Hussain et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, offering insights into their reactivity and potential chemical transformations. The Bischler-Napieralski reaction, for example, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, showcasing the versatility of these compounds in synthetic chemistry (Browne et al., 1981).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments. While specific data on the compound might not be available, related research indicates that variations in substituents can significantly impact these properties, affecting their application potential.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the molecular structure and substituents of the piperazine derivatives. Studies like those by Malinka et al. (2004) on reactions of pyrido[3,2-e]-1,2-thiazines with primary amines highlight the reactivity patterns and potential for further modifications of similar compounds (Malinka et al., 2004).
科学的研究の応用
Synthesis and Chemical Properties
- The compound and its derivatives have been a focal point in the synthesis of novel heterocyclic compounds, demonstrating significant anti-inflammatory and analgesic activities. These activities are primarily attributed to their ability to act as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some derivatives showing high selectivity for COX-2 inhibition (Abu‐Hashem et al., 2020).
Pharmacological Applications
- Piperazine derivatives have been studied for their role in oxidative metabolism, with specific enzymes involved in the metabolic process being identified. This has implications for the development of novel antidepressants and the understanding of drug metabolism in liver microsomes (Hvenegaard et al., 2012).
Antiviral and Antimicrobial Activities
- Novel urea and thiourea derivatives of piperazine, doped with Febuxostat, have shown promising antiviral and antimicrobial activities. These compounds have potential applications in the treatment of diseases caused by Tobacco mosaic virus (TMV) and various microbial pathogens (Reddy et al., 2013).
Antibacterial Activities
- 1,4-Disubstituted piperazines have been identified as potent antibacterial agents against resistant strains of Staphylococcus aureus. This highlights their potential use in combating antibiotic-resistant bacterial infections (Shroff et al., 2022).
Antioxidant Properties
- Studies have focused on the antioxidant properties of piperazine derivatives, indicating their potential in treating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals suggests their utility in developing treatments for conditions associated with oxidative damage (Jin et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,25)9-8-15-6-5-7-16(14-15)17(23)21-10-12-22(13-11-21)18(24)20(3)4/h5-7,14,25H,8-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQLILKDMXPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5565290.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565295.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)


![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)
![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)